2-(Difluoromethoxy)-3-iodopyridine
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Overview
Description
2-(Difluoromethoxy)-3-iodopyridine is an organofluorine compound that features a pyridine ring substituted with both a difluoromethoxy group and an iodine atom
Mechanism of Action
Target of Action
The exact target can vary depending on the specific structure of the compound and the biological context in which it is used .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The exact pathways affected can depend on the specific target of the compound and the biological context.
Pharmacokinetics
Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of the compound can be influenced by factors such as its chemical structure, formulation, and the physiological condition of the individual.
Result of Action
Similar compounds have been known to cause changes in cell signaling, gene expression, and metabolic processes, which can lead to various physiological effects .
Action Environment
The action, efficacy, and stability of 2-(Difluoromethoxy)-3-iodopyridine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific biological context in which the compound is used . For example, the compound’s activity can be affected by the presence of other molecules that compete for the same target, and its stability can be affected by factors such as temperature and pH.
Preparation Methods
Chemical Reactions Analysis
2-(Difluoromethoxy)-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cross-Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Difluoromethoxy)-3-iodopyridine has several applications in scientific research:
Comparison with Similar Compounds
2-(Difluoromethoxy)-3-iodopyridine can be compared to other similar compounds, such as:
2-(Trifluoromethoxy)-3-iodopyridine: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and reactivity.
2-(Difluoromethoxy)-4-iodopyridine: The position of the iodine atom is different, which can influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)11-5-4(9)2-1-3-10-5/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXGVDCNTLLSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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